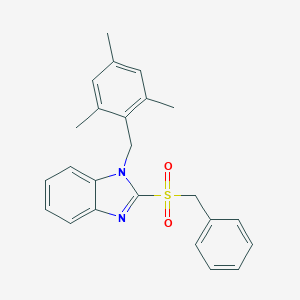![molecular formula C16H20BrNOS B316289 N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE](/img/structure/B316289.png)
N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE is a synthetic organic compound that features a brominated benzyl group, a thienylmethoxy substituent, and a tert-butylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE typically involves multiple steps, starting with the bromination of a benzyl precursor. The thienylmethoxy group is introduced via a nucleophilic substitution reaction, followed by the attachment of the tert-butylamine group through reductive amination or other suitable methods. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the brominated benzyl group or the thienylmethoxy substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or thienyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or thienyl rings.
Scientific Research Applications
N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The brominated benzyl group and thienylmethoxy substituent may contribute to binding affinity and specificity, while the tert-butylamine moiety can influence the compound’s solubility and stability. Detailed studies on the molecular pathways and targets involved are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylamines with different substituents, such as:
- N-[5-chloro-2-(thien-2-ylmethoxy)benzyl]-N-(tert-butyl)amine
- N-[5-fluoro-2-(thien-2-ylmethoxy)benzyl]-N-(tert-butyl)amine
- N-[5-iodo-2-(thien-2-ylmethoxy)benzyl]-N-(tert-butyl)amine
Uniqueness
N-[5-BROMO-2-(2-THIENYLMETHOXY)BENZYL]-N-(TERT-BUTYL)AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the thienylmethoxy and tert-butylamine groups further distinguishes it from other similar compounds, potentially offering unique properties and applications.
Properties
Molecular Formula |
C16H20BrNOS |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-[[5-bromo-2-(thiophen-2-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H20BrNOS/c1-16(2,3)18-10-12-9-13(17)6-7-15(12)19-11-14-5-4-8-20-14/h4-9,18H,10-11H2,1-3H3 |
InChI Key |
AYTJXAGPYRAKAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=CS2 |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenoxy}acetate](/img/structure/B316209.png)
![2,4-dichloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316211.png)
![4-chloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316212.png)
![2-fluoro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316213.png)
![5-bromo-N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B316214.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316218.png)


![4-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B316225.png)
![4-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B316228.png)
![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B316229.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine](/img/structure/B316230.png)
